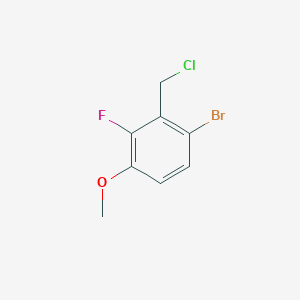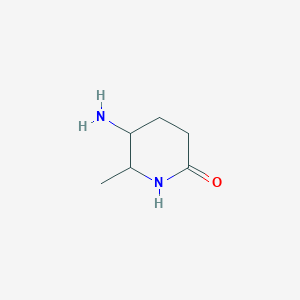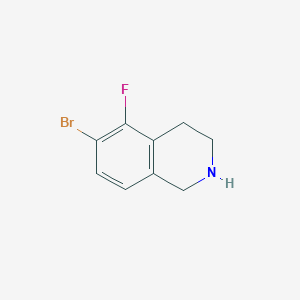
6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 1781658-50-1 . It has a molecular weight of 230.08 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrFN/c10-8-2-1-6-5-12-4-3-7 (6)9 (8)11/h1-2,12H,3-5H2 .Chemical Reactions Analysis
The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is involved in various chemical synthesis processes. For instance, Zlatoidský and Gabos (2009) describe its synthesis through reductive amination of Schiff's bases, highlighting its role in organic synthesis (Zlatoidský & Gabos, 2009). Furthermore, Choudhury et al. (2003) explore the molecular conformation of halogen-substituted tetrahydroisoquinolines, indicating that fluorine derivatives like 6-Bromo-5-fluoro-tetrahydroisoquinoline have unique conformational features compared to chlorine and bromine derivatives (Choudhury et al., 2003).
Biologically Active Derivatives
The compound is also a precursor for various biologically active derivatives. For example, Watanuki et al. (2011) synthesized 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives, demonstrating potent antihypertensive activity in their studies (Watanuki et al., 2011).
In Natural Products
Additionally, the compound is found in natural products. Ma et al. (2007) isolated brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides, signifying its presence in marine organisms and potential applications in natural product chemistry (Ma et al., 2007).
Crystallography and Molecular Interactions
In the field of crystallography, studies like those by Chopra et al. (2006) provide insights into the weak interactions in crystals containing fluorine-substituted tetrahydroisoquinolines, which is significant for understanding molecular packing and interactions in solid-state chemistry (Chopra et al., 2006).
Mécanisme D'action
Target of Action
The primary targets of 6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline are currently unknown. This compound is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities . .
Mode of Action
Tetrahydroisoquinolines, in general, are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
As a tetrahydroisoquinoline derivative, it may potentially influence pathways involving neurotransmitters, as some tetrahydroisoquinolines are known to do . .
Result of Action
The molecular and cellular effects of this compound are currently unknown. Given the diverse biological activities of tetrahydroisoquinolines, this compound could potentially have a wide range of effects . .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that the compound’s stability and activity may be sensitive to temperature and oxidative conditions.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
6-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular functions. For instance, the compound’s interaction with DNA and RNA polymerases can influence transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, prolonged exposure can lead to its gradual degradation, which may alter its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, in rodent models, low doses of the compound have been shown to modulate neurotransmitter levels, whereas high doses can cause neurotoxicity and behavioral changes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, affecting the metabolism of neurotransmitters and other endogenous compounds. These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. This distribution is crucial for the compound’s biological activity, as it determines the sites of action within the cell .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
6-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-2,12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBCNXWUINQWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



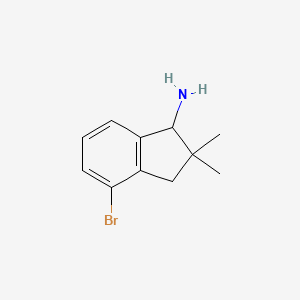

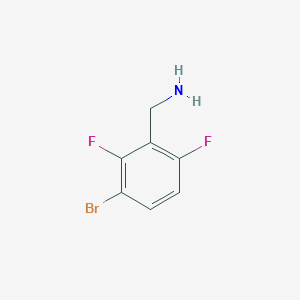
![[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine](/img/structure/B1380778.png)

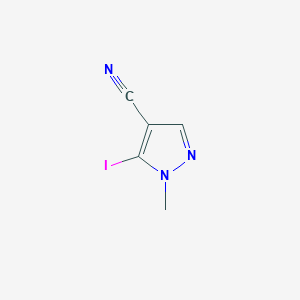


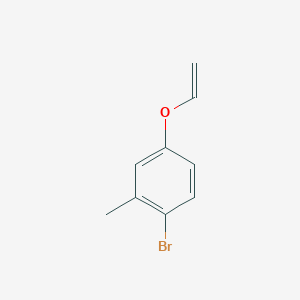
![5-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B1380788.png)

